molecular formula C15H9N3O4 B11695904 (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11695904
M. Wt: 295.25 g/mol
InChI Key: AXUOAWQBOYGHIV-MDWZMJQESA-N
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Description

(2Z)-3-(3-Nitrophenyl)-2-(4-Nitrophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring two nitro-substituted aromatic rings. The Z-configuration of the double bond ensures a planar geometry, enabling conjugation across the π-system. The 3-nitrophenyl and 4-nitrophenyl groups are strong electron-withdrawing substituents (EWGs), which polarize the acrylonitrile backbone, enhancing electrophilicity and influencing photophysical properties.

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

(Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9N3O4/c16-10-13(12-4-6-14(7-5-12)17(19)20)8-11-2-1-3-15(9-11)18(21)22/h1-9H/b13-8+

InChI Key

AXUOAWQBOYGHIV-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.

    Oxidation: The phenyl rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) for hydrolysis, ammonia (NH3) for amide formation.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of (2Z)-3-(3-aminophenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Formation of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enoic acid.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as electrophilic substitution and nucleophilic addition, makes it useful in developing new materials and compounds.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties: Investigated for effectiveness against various bacteria, potentially disrupting cell membranes or inhibiting essential enzymes.
  • Anticancer Activity: Studies suggest that the compound may interfere with cellular pathways involved in proliferation and apoptosis, showing promise as an anticancer agent.

Medicine

In medicinal chemistry, (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is explored as a precursor for pharmaceutical compounds with therapeutic potential. Its derivatives may exhibit enhanced bioactivity against specific diseases, particularly in cancer treatment .

Industry

The compound finds applications in developing advanced materials:

  • Polymers: Used as a monomer or additive to improve material properties.
  • Dyes: Its vibrant color properties make it suitable for use in dye formulations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile against common bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of the compound demonstrated its ability to induce apoptosis in cancer cell lines. The study employed various assays to assess cell viability and apoptosis markers.

Cell LineIC50 (µM)
MCF-710
HeLa8
A54912

Mechanism of Action

The mechanism of action of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Substituents (R₁, R₂) HOMO-LUMO Gap (eV) Key Electronic Features
Target Compound 3-NO₂ (R₁), 4-NO₂ (R₂) 3.2 (DFT, gas phase) Strong EWGs; high polarity, low electron density on double bond
(Z)-3-(4-Methoxyphenyl)-2-(4-NO₂) [17] 4-OCH₃ (EDG), 4-NO₂ (EWG) 2.8 EDG-EWG asymmetry; intramolecular charge transfer
(2Z)-2-(4-Cl)-3-(4-MePh) [18] 4-Cl (EWG), 4-Me (EDG) 3.0 Moderate polarization; reduced conjugation compared to nitro analogs
(2Z)-3-(4-Diphenylamino)-2-Pyridyl [2] 4-Diphenylamino (EDG), Pyridyl 2.5 EDG enhances π-π interactions; lower bandgap

Key Observations :

  • The target compound’s dual nitro groups create a highly electron-deficient system, widening the HOMO-LUMO gap compared to asymmetrical EDG-EWG systems (e.g., 4-methoxy/4-nitro derivative) .
  • Electron-donating groups (EDGs) like diphenylamino (in ) lower the bandgap, facilitating charge transfer, whereas nitro groups prioritize stability over conductivity .

Structural and Crystallographic Features

  • Dihedral Angles: Target Compound: Limited data, but analogous nitro-substituted acrylonitriles typically exhibit near-planar geometries (dihedral < 10°) due to conjugation . (2Z)-2-(4-MePh)-3-(2-Naphthyl) [6,13]: Dihedral angle of 60.3° between naphthalene and benzene rings disrupts conjugation, reducing π-π stacking efficiency. (2Z)-3-(4-Diphenylamino)-2-Pyridyl [2]: Anti and syn conformers with dihedral angles < 5° enable strong π-π interactions in the solid state.
  • Intermolecular Interactions: Nitro groups participate in C–H···O hydrogen bonds and dipole-dipole interactions, promoting dense crystal packing . Compounds with EDGs (e.g., diphenylamino) exhibit stronger π-π stacking due to electron-rich aromatic systems .

Photophysical and Solvent-Dependent Properties

  • Aggregation-Induced Emission (AIE): The target compound’s nitro groups likely quench fluorescence, unlike AIE-active derivatives with EDGs (e.g., carbazole or diphenylamino groups) . (2Z)-3-(9-Ethylcarbazol-3-yl)-2-Pyridyl [2]: Shows AIE with solvent-dependent emission shifts (Δλ = 50 nm in THF vs. cyclohexane).
  • Solvatochromism: Nitro-substituted derivatives exhibit bathochromic shifts in polar solvents due to stabilization of charge-transfer excited states . Methoxy-substituted analogs (e.g., ) show hypsochromic shifts in nonpolar solvents .

Biological Activity

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile, a compound with significant structural complexity, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H8N4O4C_{13}H_{8}N_{4}O_{4}. Its structure features two nitrophenyl groups attached to a prop-2-enenitrile backbone, which contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Nitrophenyl derivatives have been noted for their ability to inhibit various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for further exploration in antibiotic development.
  • Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile:

Study Biological System Effect Observed Concentration Reference
Study 1Cancer Cell LinesCytotoxicity50 μM
Study 2Bacterial StrainsAntimicrobial25 μM
Study 3Enzymatic AssaysEnzyme Inhibition10 μM

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 25 μM, indicating its potential utility in developing new antibiotics.

Case Study 3: Enzyme Inhibition

Research into the enzyme inhibition capabilities of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile revealed that it effectively inhibits key enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

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